N-(2,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide N-(2,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
Brand Name: Vulcanchem
CAS No.: 953181-79-8
VCID: VC7525242
InChI: InChI=1S/C20H17Cl2N3O2/c21-15-8-9-18(16(22)13-15)23-19(26)7-4-12-25-20(27)11-10-17(24-25)14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,23,26)
SMILES: C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C20H17Cl2N3O2
Molecular Weight: 402.28

N-(2,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

CAS No.: 953181-79-8

Cat. No.: VC7525242

Molecular Formula: C20H17Cl2N3O2

Molecular Weight: 402.28

* For research use only. Not for human or veterinary use.

N-(2,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide - 953181-79-8

Specification

CAS No. 953181-79-8
Molecular Formula C20H17Cl2N3O2
Molecular Weight 402.28
IUPAC Name N-(2,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide
Standard InChI InChI=1S/C20H17Cl2N3O2/c21-15-8-9-18(16(22)13-15)23-19(26)7-4-12-25-20(27)11-10-17(24-25)14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,23,26)
Standard InChI Key RBEOSQOWYDIHRF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-(2,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide, reflects its three primary components:

  • Pyridazine Core: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2, substituted at position 3 with a phenyl group and at position 6 with an oxo group.

  • Butanamide Linker: A four-carbon chain terminating in an amide group that connects the pyridazine core to the dichlorophenyl moiety.

  • 2,4-Dichlorophenyl Group: A benzene ring with chlorine substituents at the 2 and 4 positions.

The SMILES notation (C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl) and InChIKey (RBEOSQOWYDIHRF-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₀H₁₇Cl₂N₃O₂
Molecular Weight402.28 g/mol
CAS Registry Number953181-79-8
IUPAC NameN-(2,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl
InChIKeyRBEOSQOWYDIHRF-UHFFFAOYSA-N

Synthesis and Structural Elucidation

Synthetic Strategies

The synthesis of N-(2,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide likely involves multi-step reactions, as inferred from protocols for analogous pyridazine and dichlorophenyl derivatives:

Pyridazine Core Formation

Pyridazine rings are commonly synthesized via cyclization reactions. For example:

  • Hydrazide Cyclization: Reaction of α,β-unsaturated ketones with hydrazines forms dihydropyridazines, which are oxidized to aromatic pyridazines.

  • Heterocyclization: Condensation of 1,4-diketones with hydrazine derivatives can yield substituted pyridazines.

Dichlorophenyl Incorporation

The 2,4-dichlorophenyl group is introduced through nucleophilic acyl substitution. For instance, reacting 2,4-dichloroaniline with a butanoyl chloride intermediate (derived from the pyridazine-linked carboxylic acid) forms the final amide bond.

Analytical Characterization

While spectral data for this specific compound are unavailable, analogous pyridazine derivatives are typically characterized using:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for aromatic protons (δ 7.0–8.5 ppm), amide NH (δ 9–10 ppm), and aliphatic chain protons (δ 1.5–3.5 ppm).

    • ¹³C NMR: Carbonyl carbons (δ 165–175 ppm), aromatic carbons (δ 110–150 ppm), and aliphatic chain carbons (δ 20–40 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 402.28 (M⁺) with fragments corresponding to the pyridazine core (e.g., m/z 198) and dichlorophenyl group (e.g., m/z 161).

Biological Activity and Mechanistic Insights

Wnt Pathway Modulation

Structurally related butanamide compounds, such as those disclosed in US10870653B2, act as Wnt pathway modulators by targeting frizzled receptors or β-catenin signaling . While direct evidence for N-(2,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide’s activity in this pathway is lacking, its dichlorophenyl group—a common pharmacophore in kinase inhibitors—suggests potential interactions with signaling proteins.

ObjectiveMethodology
Confirm COX-2 inhibitionEnzymatic assays using recombinant COX-2
Evaluate Wnt modulationLuciferase reporter assays in HEK293T cells
Assess cytotoxicityMTT assays in cancer cell lines

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